molecular formula C18H21NO2 B5103661 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B5103661
M. Wt: 283.4 g/mol
InChI Key: DECPJNDMIULPJX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide
  • 2-(4-methoxyphenyl)-N-(3-phenylpropyl)ethylamine
  • 2-(4-methoxyphenyl)-N-(3-phenylpropyl)propionamide

Uniqueness

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability and potential for further functionalization, while the phenylpropyl group enhances its lipophilicity and ability to interact with hydrophobic targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-11-9-16(10-12-17)14-18(20)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECPJNDMIULPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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